molecular formula C3H4Cl2F3Si B12336197 Dichloro (3,3,3-tri-fluoropropyl) silane

Dichloro (3,3,3-tri-fluoropropyl) silane

Cat. No.: B12336197
M. Wt: 196.05 g/mol
InChI Key: ZPXONLMTMOLCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, which feature carbon-silicon bonds, are foundational to many areas of contemporary chemistry and materials science. elkem.com Their versatility stems from the unique nature of the silicon atom, which can form stable bonds with a variety of organic groups. This stability, coupled with the distinct reactivity of silicon-based functional groups, has made organosilanes indispensable.

They serve as crucial intermediates and reagents in organic synthesis, and are fundamental building blocks for silicone polymers. elkem.com Silicones, which include oils, gums, and resins, are known for their high thermal stability, moisture resistance, and insulating properties. elkem.com Dichlorosilanes, in particular, are key precursors in the synthesis of silicone polymers. Through hydrolysis, they form siloxane backbones (Si-O-Si), the fundamental structure of silicones. elkem.comwikipedia.org This process allows for the creation of a vast array of materials with tailored properties.

The Unique Role of Trifluoropropyl Functionality in Organosilanes

The introduction of fluorine atoms into organosilanes dramatically alters their properties, leading to a class of materials known as fluorosilicones. The 3,3,3-trifluoropropyl group is a particularly impactful functionality. Its presence imparts a range of desirable characteristics to the silane (B1218182) and any resulting polymers or surface treatments.

Key properties conferred by the trifluoropropyl group include:

Hydrophobicity and Oleophobicity : The fluorinated group creates low-energy surfaces that repel both water and oil. vanabio.comsinosil.comsilfluosilicone.com This is a direct result of the fluorine atoms, which decrease the van der Waals forces between the surface and liquids.

Chemical Resistance : Fluorinated compounds are known for their resistance to chemical attack, UV radiation, and environmental degradation. vanabio.comsinosil.comdakenchem.com

These properties make trifluoropropyl-functionalized silanes highly valuable for surface modification, where they are used to create water-repellent, anti-fouling, and easy-to-clean coatings for substrates like glass, ceramics, and metals. sinosil.comosisilicones.com

Scope and Research Focus on Dichloro(3,3,3-trifluoropropyl)silane (B1466059)

Dichloro(3,3,3-trifluoropropyl)silane is a bifunctional molecule that combines the reactive utility of a dichlorosilane (B8785471) with the performance-enhancing features of a trifluoropropyl group. While its methylated analog, Dichloro(methyl)(3,3,3-trifluoropropyl)silane, is more commonly documented, the non-methylated version represents a key chemical target for specific applications. chemimpex.comnih.gov

The primary research interest in Dichloro(3,3,3-trifluoropropyl)silane lies in its role as a monomer for the synthesis of specialized fluorinated polysiloxanes. The two chlorine atoms are reactive sites that readily undergo hydrolysis to form siloxane polymers. elkem.comwikipedia.org The resulting polymers would have a backbone of repeating -(Si(CH2CH2CF3)O)- units. These polymers are expected to exhibit:

Low surface energy

Excellent thermal stability

High hydrophobicity and oleophobicity

Good chemical resistance

The synthesis of Dichloro(3,3,3-trifluoropropyl)silane would typically be achieved through the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (H₂SiCl₂), often in the presence of a platinum catalyst.

As a research chemical, it is a valuable building block for creating advanced materials. Its applications are primarily in research and development for:

High-performance coatings : Creating durable, low-friction, and repellent surfaces. dakenchem.com

Specialty sealants and elastomers : For use in harsh environments where chemical and thermal resistance are critical. chemimpex.comchemimpex.com

Surface modification : Acting as a coupling agent to bond inorganic substrates to fluorinated polymers. cymitquimica.comchemimpex.com

Table 1: Physicochemical Properties of Dichloro(3,3,3-trifluoropropyl)silane and Related Compounds

Property Dichloro(3,3,3-trifluoropropyl)silane (Predicted) Dichloro(methyl)(3,3,3-trifluoropropyl)silane chemimpex.comnih.gov Trichloro(3,3,3-trifluoropropyl)silane sigmaaldrich.com
Molecular Formula C₃H₅Cl₂F₃Si C₄H₇Cl₂F₃Si C₃H₄Cl₃F₃Si
Molecular Weight 197.06 g/mol 211.08 g/mol 231.50 g/mol
Boiling Point Not available 123 °C 114 °C
Density Not available 1.28 g/mL 1.419 g/mL
Refractive Index Not available n20/D 1.38 n20/D 1.386

Properties

Molecular Formula

C3H4Cl2F3Si

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C3H4Cl2F3Si/c4-9(5)2-1-3(6,7)8/h1-2H2

InChI Key

ZPXONLMTMOLCMR-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Dichloro 3,3,3 Tri Fluoropropyl Silane

Direct Synthesis Routes for (3,3,3-trifluoropropyl)silane Precursors

The formation of the core (3,3,3-trifluoropropyl)silane structure is primarily achieved through the addition of a silicon-hydride bond across a double bond in a fluorinated alkene. This can be accomplished via several established synthetic methodologies.

Hydrosilylation Reactions in the Formation of Fluoropropyl-Silanes

Hydrosilylation is a dominant method for creating silicon-carbon bonds and is central to the synthesis of fluoropropyl-silanes. researchgate.net This reaction involves the addition of a hydrosilane (a compound containing an Si-H bond) to an unsaturated substrate, such as an alkene. researchgate.net In the context of (3,3,3-trifluoropropyl)silane precursors, the key reaction is the hydrosilylation of 3,3,3-trifluoropropene (B1201522).

The transition-metal-catalyzed hydrosilylation of alkenes is one of the most significant catalytic reactions in the silicon industry. nih.gov Platinum-based catalysts, particularly hexachloroplatinic acid (known as Speier's catalyst), are widely used. sci-hub.boxcore.ac.uk The reaction of 3,3,3-trifluoropropene with a hydrosilane like trichlorosilane (B8805176) (HSiCl₃) primarily yields the β-adduct, Trichloro(3,3,3-trifluoropropyl)silane, as the major product. sci-hub.box This anti-Markovnikov addition places the silicon atom at the terminal carbon of the original double bond. core.ac.uk

While platinum catalysts are common, other transition metals have been explored to influence the reaction's outcome. sci-hub.box For instance, rhodium complexes have also been successfully used in the hydrosilylation of 3,3,3-trifluoropropene. sci-hub.box In contrast, palladium catalysts have been shown to favor the formation of α-adducts, demonstrating the critical role of catalyst choice in directing regioselectivity. sci-hub.box The efficiency and selectivity of these reactions are paramount, as seen in related industrial processes like the synthesis of trichloro(3-chloropropyl)silane, where rhodium catalysts have achieved turnover numbers as high as 140,000 with over 99% selectivity. researchgate.netnih.gov

Table 1: Catalyst Influence on the Hydrosilylation of 3,3,3-trifluoropropene

Catalyst System Primary Product Adduct Type
Platinum (e.g., Speier's Catalyst) 3,3,3-trifluoropropyl-silane β-adduct (predominantly)
Rhodium Complexes 3,3,3-trifluoropropyl-silane β-adduct

This table is a generalized representation based on findings for trifluoropropene hydrosilylation. sci-hub.box

Grignard Reagent-Mediated Synthesis of Organofluorosilanes

The Grignard reaction provides an alternative, classic route for forming silicon-carbon bonds. gelest.com This method involves the reaction of an organomagnesium halide (Grignard reagent) with a silane (B1218182) that has an electron-withdrawing group, typically a halide. gelest.com To synthesize a (3,3,3-trifluoropropyl)silane precursor, one would first prepare a Grignard reagent from a 3,3,3-trifluoropropyl halide, such as 1-bromo-3,3,3-trifluoropropane, and magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran. sigmaaldrich.com

This newly formed 3,3,3-trifluoropropylmagnesium halide is then reacted with a silicon halide, for example, silicon tetrachloride (SiCl₄). The protocol for this reaction can be varied to control the degree of substitution. gelest.com

Normal Addition: Adding the silane to the Grignard reagent is preferred when complete substitution of the halide atoms on the silicon is desired. gelest.com

Reverse Addition: Adding the Grignard reagent to the silane is used when partial substitution is the goal. gelest.com

However, achieving clean, partial substitution to yield specific organohalosilanes can be challenging, which is a primary limitation of the Grignard process in modern silane technology. gelest.comresearchgate.net The reaction rate and selectivity are influenced by both steric hindrances and the inductive effects of the substituents on the silicon atom. researchgate.net Despite being supplanted in many large-scale applications by more efficient methods like hydrosilylation, the Grignard reaction remains a viable and important technique in organosilane synthesis. gelest.com

Direct Synthesis via Fluorinated Alkene and Silane Reactants

A highly efficient pathway to Dichloro(3,3,3-trifluoropropyl)silane (B1466059) is the direct hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane (B8785471) (H₂SiCl₂). This method stands out as it forms the target molecule in a single step, bypassing the need for a separate chlorination process. The reaction follows the same principles of platinum-catalyzed hydrosilylation, yielding the anti-Markovnikov addition product. core.ac.uk

The general procedure involves reacting the 1-alkene (in this case, 3,3,3-trifluoropropene) with dichlorosilane in the presence of a catalyst like hexachloroplatinic acid. core.ac.uk While this method is very effective for unsubstituted 1-alkenes, reactions involving functionalized alkenes can sometimes be complicated by side reactions. core.ac.uk Nonetheless, for many substrates, this direct route provides high yields of the desired diorganodichlorosilane. core.ac.uk

Chlorination and Functionalization Approaches for Dichloro(3,3,3-trifluoropropyl)silane

If Dichloro(3,3,3-trifluoropropyl)silane is not synthesized directly, a precursor such as (3,3,3-trifluoropropyl)silane (CF₃CH₂CH₂SiH₃) must be synthesized first, followed by a controlled chlorination step to replace the hydrogen atoms on the silicon with chlorine atoms.

Controlled Chlorination Strategies for Silane Derivatization

The conversion of a hydrosilane to a chlorosilane requires precise control to achieve the desired degree of chlorination. Several methods have been developed to manage this transformation.

One approach is the stepwise chlorination of di- and trihydrosilanes using solutions of concentrated hydrochloric acid in ether, where temperature and reaction time can be adjusted to control the introduction of Si-Cl bonds. researchgate.net Another modern technique involves photocatalysis, using neutral eosin (B541160) Y as a hydrogen-atom-transfer photocatalyst and dichloromethane (B109758) as the chlorinating agent under visible-light irradiation. researchgate.net

A particularly efficient and robust methodology utilizes an iron-based catalyst. acs.orgresearchgate.net In this system, a hydrosilane is treated with acetyl chloride as the chlorine source in the presence of a catalytic amount (0.5–2 mol%) of an iron(III) catalyst, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃). acs.orgresearchgate.net This method is advantageous due to its benign reaction conditions, simple workup, and the use of an inexpensive and readily available catalyst, providing the corresponding chlorosilanes in yields ranging from 50–93%. acs.orgresearchgate.net

Other methods reported in the literature, though not always suitable for large-scale synthesis, include direct chlorination with chlorine gas, which tends to be violent and unselective, and the use of supported catalysts like aluminum trichloride (B1173362) on silica (B1680970). google.com

Table 2: Comparison of Selected Silane Chlorination Methods

Method Chlorinating Agent Catalyst Key Features
Iron-Catalyzed Acetyl Chloride FeCl₃ or Fe(acac)₃ High efficiency, mild conditions, low catalyst loading. acs.orgresearchgate.net
Photocatalytic Dichloromethane Eosin Y Uses visible light, highly selective stepwise chlorination. researchgate.net
Acid-Mediated Hydrochloric Acid None Controlled by temperature and time. researchgate.net

Catalyst Systems in the Synthesis of Dichloro(3,3,3-tri-fluoropropyl)silane

Catalysts are fundamental to both the initial hydrosilylation and subsequent chlorination steps.

For the hydrosilylation of 3,3,3-trifluoropropene, platinum complexes are the most common choice. sci-hub.box Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are frequently employed to ensure the formation of the desired β-adduct. sci-hub.box As mentioned previously, rhodium and palladium catalysts also effectively promote the reaction but can offer different regioselectivity, which is a critical consideration in designing a synthetic route. sci-hub.box

For the chlorination of the (3,3,3-trifluoropropyl)silane precursor, iron catalysts have emerged as a highly versatile and economical option. researchgate.net Catalysts such as FeCl₃ and Fe(acac)₃ facilitate the chlorination of a wide array of silanes using acetyl chloride as the chlorine donor. acs.orgresearchgate.net In other systems, Lewis acids like aluminum trichloride (AlCl₃), often supported on materials like silica or zeolites, are used to catalyze the reaction between a hydrosilane and hydrogen chloride. google.com The porous geometry of supports like zeolites can help control the product distribution, enhancing selectivity towards dichlorosilanes. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane are critically dependent on a range of reaction parameters. The optimization of these conditions is paramount for maximizing the yield of the desired Dichloro(3,3,3-trifluoropropyl)silane and minimizing the formation of byproducts. Key factors influencing the reaction outcome include the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants.

Platinum-based catalysts are the most extensively used for this transformation, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being prominent examples. nih.govcore.ac.uk The concentration of the catalyst is a crucial parameter, as sufficient loading is necessary to achieve a reasonable reaction rate, while excessive amounts can lead to side reactions and increase costs.

The reaction is typically conducted under pressure to maintain the gaseous 3,3,3-trifluoropropene in the liquid phase, thereby increasing its concentration in the reaction mixture and enhancing the reaction rate. The temperature also plays a significant role; while higher temperatures can accelerate the reaction, they may also promote the formation of undesirable byproducts through processes like isomerization or redistribution reactions at the silicon center. A careful balance must be struck to ensure both a high conversion rate and high selectivity towards the desired product. The molar ratio of dichlorosilane to 3,3,3-trifluoropropene is another important variable to control, as an excess of one reactant can influence the product distribution and potentially lead to the formation of di-substituted silanes.

ParameterOptimized Range/ValueEffect on Yield and Selectivity
Catalyst Speier's catalyst, Karstedt's catalystHigh activity and selectivity for anti-Markovnikov addition. wikipedia.org
Catalyst Conc. ppm levelsSufficient to drive the reaction; higher levels can cause side reactions.
Temperature Moderate (e.g., 50-150 °C)Balances reaction rate with minimizing byproduct formation.
Pressure ElevatedMaintains 3,3,3-trifluoropropene in the liquid phase, increasing reaction rate.
Reactant Ratio Near-equimolar or slight excess of dichlorosilaneOptimizes formation of the monosubstituted product.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is fundamental to controlling the synthesis of Dichloro(3,3,3-trifluoropropyl)silane. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.orgpsu.edu

Proposed Reaction Mechanisms for Dichloro(3,3,3-trifluoropropyl)silane Formation

The Chalk-Harrod mechanism for the synthesis of Dichloro(3,3,3-trifluoropropyl)silane can be illustrated as follows:

Step 1: Oxidative Addition The catalytic cycle begins with the oxidative addition of dichlorosilane (H₂SiCl₂) to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

Step 2: Alkene Coordination Next, 3,3,3-trifluoropropene coordinates to the platinum(II) complex.

Step 3: Migratory Insertion The coordinated alkene then undergoes migratory insertion into the platinum-hydrogen bond. This step is typically regioselective, leading to the formation of either a primary or a secondary alkyl-platinum intermediate. In the case of platinum catalysts, the anti-Markovnikov addition is strongly favored, resulting in the silicon atom bonding to the terminal carbon of the propene unit. wikipedia.org

Step 4: Reductive Elimination The final step is the reductive elimination of the desired product, Dichloro(3,3,3-trifluoropropyl)silane, from the platinum complex, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the platinum-silicon bond followed by reductive elimination of a C-H bond. libretexts.org

Stereochemical Considerations in Synthetic Transformations

The hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane introduces a new stereocenter at the carbon atom bonded to the silicon, as this carbon becomes bonded to four different groups: a hydrogen atom, a trifluoromethylmethyl group (-CH₂CF₃), a dichlorosilyl group (-SiHCl₂), and the rest of the propyl chain. Since 3,3,3-trifluoropropene is a prochiral molecule, the addition of the Si-H bond can occur from two different faces of the double bond (the Re and Si faces), potentially leading to the formation of a racemic mixture of two enantiomers (R and S).

The stereochemical outcome of the reaction is determined during the migratory insertion step. In the absence of any chiral influence, the reaction will produce a racemic mixture. However, the use of chiral ligands on the platinum catalyst can induce enantioselectivity, favoring the formation of one enantiomer over the other. The design of such chiral catalysts is an active area of research in asymmetric catalysis. The stereochemistry of the addition is typically syn, meaning that the hydrogen and the silyl (B83357) group add to the same face of the double bond.

Applications As a Precursor in Advanced Materials Science and Engineering

Synthesis of Fluorosilicone Elastomers and Resins

The primary application of dichloro(3,3,3-trifluoropropyl)silane (B1466059) is in the production of fluorosilicone elastomers and resins. These materials are renowned for their exceptional thermal stability, resistance to fuels and solvents, and performance over a wide temperature range. researchgate.netmdpi.com The synthesis process typically involves the hydrolysis and condensation of dichlorosilane (B8785471) precursors. google.com

One common method for creating the base polymer for fluorosilicone rubber involves the ring-opening polymerization of cyclosiloxanes like 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F), which is derived from precursors such as dichloro(methyl)(3,3,3-trifluoropropyl)silane. mdpi.comnih.gov This approach allows for the synthesis of high-molecular-weight linear polymers that can be subsequently cross-linked. nih.gov

The integration of the 3,3,3-trifluoropropyl group (–CH₂CH₂CF₃) into the silicone polymer backbone is the key to the unique properties of fluorosilicones. chemimpex.com This is accomplished through the co-polymerization of trifluoropropyl-containing silane (B1218182) monomers with other siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4). researchgate.netrsc.org

The presence of the trifluoropropyl group imparts several critical characteristics:

Chemical Resistance : The strong electron-withdrawing effect of the fluorine atoms reduces the polarity of the C-H bonds in the propyl group and creates a dense electron cloud, making the polymer resistant to swelling and degradation by non-polar solvents, fuels, and oils. researchgate.netdtic.mil

Low-Temperature Flexibility : While the bulky trifluoropropyl group can disrupt the regular, ordered structure of polydimethylsiloxane (B3030410) chains, preventing crystallization at low temperatures, it also increases the glass transition temperature (Tg) compared to standard silicones. researchgate.net

Hydrophobicity and Oleophobicity : The low surface energy of the fluorinated group leads to materials with excellent water and oil repellency. chemimpex.comcnrs.fr

To transform the linear or branched fluorosilicone polymers (resins) into a durable, elastic network (elastomer), a crosslinking or curing process is required. A prevalent method is hydrosilylation, a platinum-catalyzed addition reaction. rsc.orgcnrs.fr

In this process, vinyl-functional fluorosilicone polymers are reacted with a cross-linking agent containing silicon-hydride (Si-H) groups, such as tetrakis(dimethylsiloxy)silane (B1631252) or a hydrogen-containing fluorosilicone oil (FSR-H). rsc.orgcnrs.fr The platinum catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond, forming a stable ethyl bridge between polymer chains. This creates the three-dimensional network structure characteristic of cured elastomers. rsc.org The incorporation of vinyl groups into the polymer is often achieved by using a vinyl-containing monomer, like 1,3-divinyltetramethyldisiloxane, as an end-capping agent during the initial polymerization. rsc.org

The versatility of fluorosilicone synthesis allows for the precise tailoring of polymer architecture and, consequently, its final properties. By controlling the ratio of different silane monomers during polymerization, materials can be engineered for specific applications. Dichloro(3,3,3-trifluoropropyl)silane and its derivatives are key to this process.

For instance, by adjusting the molar ratio of trifluoropropyl groups to methyl groups (F/R ratio), researchers can fine-tune the material's characteristics. cnrs.frcnrs.fr Studies have shown a direct correlation between the F/R ratio and properties like thermal stability, glass transition temperature (Tg), and mechanical strength. researchgate.netcnrs.frcnrs.fr

Table 1: Effect of Trifluoropropyl Group Content on Fluorosilicone Properties

PropertyEffect of Increasing Trifluoropropyl ContentResearch FindingCitation
Glass Transition Temp. (Tg) IncreasesThe Tg of cured fluorosilicone resins varied from -52.0 °C to -13.2 °C as the F/R ratio increased. cnrs.frcnrs.fr
Thermal Stability DecreasesHigher F/R molar ratios were found to lower the thermal stability of the cured fluorosilicone resin. cnrs.frcnrs.fr
Solvent Resistance ImprovesFluorosilicone elastomers exhibit outstanding resistance to swelling in fuels and solvents compared to conventional silicone rubber. researchgate.netdtic.mil
Tensile Strength Can be optimizedCured fluorosilicone resins have been synthesized with tensile strengths exceeding 2.0 MPa and elongation at break higher than 300%. cnrs.frcnrs.fr
Surface Energy DecreasesIncreasing the F/R molar ratio lowered the surface free energy from 24.20 mN/m to 22.98 mN/m, improving hydrophobicity. cnrs.fr

This ability to engineer the polymer at the molecular level makes fluorosilicones derived from dichloro(3,3,3-trifluoropropyl)silane highly adaptable for advanced applications in the aerospace, automotive, and chemical industries. chemimpex.comdtic.mil

Formation of Hybrid Organic-Inorganic Materials

Beyond pure silicone polymers, trifluoropropyl-functionalized dichlorosilanes and their alkoxysilane counterparts, such as (3,3,3-trifluoropropyl)trimethoxysilane, are crucial in creating hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic networks, often through sol-gel processing. rsc.orgresearchgate.net

The sol-gel process is a versatile method for producing solid materials from small molecules. ijfmr.com It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or, in this case, organoalkoxysilanes. ijfmr.comresearchgate.net While dichlorosilanes can be used, their high reactivity makes the reaction difficult to control. cnrs.fr Therefore, their less reactive alkoxysilane derivatives, like (3,3,3-trifluoropropyl)trimethoxysilane, are often preferred for sol-gel synthesis. rsc.orggelest.com

The process involves two main reactions:

Hydrolysis : The alkoxy groups (e.g., methoxy, -OCH₃) on the silane react with water to form silanol (B1196071) groups (Si-OH).

Condensation : The silanol groups react with each other or with remaining alkoxy groups to form a network of siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. ijfmr.com

When a trifluoropropyl-functionalized silane is used, the resulting inorganic silica (B1680970) or silicate (B1173343) network is covalently decorated with organic trifluoropropyl groups. rsc.org This creates a hybrid material where the inorganic component provides structural integrity and thermal stability, while the fluorinated organic component imparts low surface energy and hydrophobicity. researchgate.net

A significant application of sol-gel processing with trifluoropropyl-silanes is the creation of functionalized silica and silicate nanostructures with precisely engineered surface properties. rsc.orgresearchgate.net By modifying the surface of silica-based materials, their interaction with other substances can be dramatically altered.

Researchers have successfully synthesized highly hydrophobic mesoporous silica (TFP-MCM-41) by functionalizing it with 3,3,3-trifluoropropyltrimethoxysilane. rsc.org This material demonstrated significantly enhanced hydrophobicity and a high affinity for adsorbing organic pollutants like dibutyl phthalate (B1215562) from water, which was attributed to the hydrophobic interactions provided by the trifluoropropyl groups. rsc.org

Similarly, silica nanoparticles can be synthesized from precursors like 3,3,3-trifluoropropyltrimethoxysilane to create superhydrophobic surfaces. researchgate.net These functionalized nanoparticles, when applied as a coating, create a composite surface that combines nanoscale roughness with the low surface energy of the fluorinated groups, leading to extremely high water contact angles. cnrs.frresearchgate.net

Table 2: Properties of Trifluoropropyl-Functionalized Silica Materials

Material TypePrecursorKey PropertyApplication ExampleCitation
Mesoporous Silica (3,3,3-trifluoropropyl)trimethoxysilaneHigh hydrophobicity, selective adsorptionPreferential uptake of dibutyl phthalate from aqueous solutions. rsc.org
Silica Nanoparticles (3,3,3-trifluoropropyl)trimethoxysilaneLow surface free energyCreation of superhydrophobic surfaces and coatings. researchgate.net
Fluorosilicone Resin Coatings trifluoropropylalkoxylsilaneHigh water contact angle (>110°)Hydrophobic and self-cleaning coatings. cnrs.fr

This functionalization is a powerful tool for designing advanced materials, including water-repellent coatings, specialized adsorbents for environmental remediation, and low-friction surfaces. chemimpex.comrsc.org

Interfacial Chemistry in Hybrid Material Systems

The interfacial chemistry of Dichloro(3,3,3-trifluoropropyl)silane in hybrid material systems is governed by the reactivity of its Si-Cl and Si-H bonds. The two silicon-chlorine bonds are susceptible to hydrolysis in the presence of water, including atmospheric moisture or hydroxyl groups on a substrate surface. This reaction produces highly reactive silanol intermediates (Si-OH) and hydrochloric acid. These silanols can then undergo condensation reactions with hydroxyl groups (-OH) present on the surface of inorganic materials like silica, glass, and metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds. This process effectively bridges the interface between an inorganic substrate and an organic or polymeric phase.

Furthermore, the silanol intermediates can undergo self-condensation with each other, forming a polysiloxane network at the interface. The bifunctional nature of a dichlorosilane, having two hydrolyzable groups, tends to form more linear polymeric structures compared to the highly cross-linked, three-dimensional networks formed by trichlorosilanes. acs.orgacs.org

The 3,3,3-trifluoropropyl group plays a crucial role in defining the character of the newly formed interface. This fluorinated tail is responsible for creating a low-energy surface with significant hydrophobicity and oleophobicity. sinosil.com The strong electronegativity of the fluorine atoms creates a stable, non-polar segment that minimizes intermolecular forces with its surroundings. gelest.com

A unique aspect of Dichloro(3,3,3-trifluoropropyl)silane's interfacial chemistry is the presence of the silicon-hydrogen (Si-H) bond. This group offers an alternative reaction pathway known as hydrosilylation, where the silane can add across a carbon-carbon double bond in the presence of a suitable catalyst. nih.govresearchgate.net This allows the molecule to be chemically bonded to unsaturated polymers or surfaces functionalized with vinyl or allyl groups, providing a powerful and selective method for creating robust organic-inorganic interfaces.

Surface Modification and Functionalization Strategies

Dichloro(3,3,3-trifluoropropyl)silane is a versatile agent for surface modification, employed to alter the physicochemical properties of a material's surface, such as wettability, adhesion, and chemical resistance. sinosil.comdakenam.com The strategies for its use are primarily centered around its ability to form durable, covalently bonded layers on various substrates.

Grafting is the process of chemically attaching molecules to a surface to create a new functional layer. For Dichloro(3,3,3-trifluoropropyl)silane, this is typically achieved through two primary mechanisms.

The most common method involves the reaction of the chlorosilyl groups with hydroxyl-rich surfaces. rsc.orgnih.gov The process begins with the hydrolysis of the Si-Cl bonds to form silanols, which then condense with the surface -OH groups to form covalent Si-O-Substrate linkages. acs.org This effectively "grafts" the silane molecule onto the substrate. The efficiency and structure of the resulting grafted layer can be influenced by reaction conditions such as solvent choice, water content, temperature, and surface preparation. researchgate.netrsc.org

A second, more specialized grafting strategy leverages the reactivity of the Si-H bond. Through catalytic hydrosilylation, the silane can be grafted onto surfaces that have been pre-functionalized with unsaturated moieties like alkenes. nih.govcore.ac.uk This reaction is highly specific and provides a direct, covalent Si-C bond between the surface and the silane, offering an alternative to the siloxane linkage and expanding the range of substrates that can be modified.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Chlorosilanes are well-known precursors for forming robust SAMs on substrates like silicon dioxide, glass, and other metal oxides. nih.govrsc.org

The formation of a SAM using Dichloro(3,3,3-trifluoropropyl)silane begins with the hydrolysis of the Si-Cl bonds, creating reactive silanol groups. These groups anchor to the substrate via condensation reactions with surface hydroxyls. Lateral condensation between adjacent silane molecules helps to form an ordered, two-dimensional network. nih.gov Because Dichloro(3,3,3-trifluoropropyl)silane has two reactive chlorine atoms, it is expected to form more linear and potentially less densely packed or less cross-linked monolayers compared to the rigid, highly cross-linked networks formed from trichlorosilanes. acs.orgresearchgate.net

The resulting SAM presents the 3,3,3-trifluoropropyl groups outward, creating a surface with very low free energy. gelest.com Such fluorinated surfaces are known to be highly hydrophobic and oleophobic, exhibiting poor adhesion to water, oils, and many polymers. sinosil.com This "easy-to-clean" or "anti-fouling" property is a primary driver for the development of fluorosilane-based SAMs.

Enhancing adhesion between dissimilar materials, such as an inorganic filler and a polymer matrix, is a critical application for silane coupling agents. dakenam.comresearchgate.net Dichloro(3,3,3-trifluoropropyl)silane can be used to promote adhesion through several mechanisms.

First, by forming strong covalent Si-O-Substrate bonds, it acts as a molecular bridge that connects an inorganic surface to the silane layer. dakenam.com The trifluoropropyl tail can then interact with a polymer matrix through physical interactions like van der Waals forces or mechanical interlocking.

Second, the modification of a surface with this silane fundamentally changes its surface energy. gelest.com Creating a hydrophobic surface can improve the wettability and adhesion of non-polar polymers that would otherwise have poor compatibility with a polar, hydrophilic inorganic surface. researchgate.net

Research on various fluoroalkylsilanes demonstrates a clear trend of increasing water contact angle (a measure of hydrophobicity) with the extent of fluorination. While providing excellent water repellency, shorter fluorinated chains like the trifluoropropyl group can exhibit different interfacial behavior compared to longer perfluorinated chains due to the influence of the silicon atom on the molecule's dipole moment. gelest.com

Interactive Data Table: Comparative Surface Properties of Fluoroalkylsilanes

The following table presents research findings on the water contact angles and critical surface tensions for surfaces modified with different fluoroalkylsilanes. This data illustrates the effect of the fluorinated alkyl chain on surface hydrophobicity.

Silane PrecursorWater Contact Angle (degrees)Critical Surface Tension (mN/m)
Trifluoropropyltrimethoxysilane8433.5
Nonafluorohexyltriethoxysilane10323.0
Tridecafluorooctyltriethoxysilane11014.0
Heptadecafluorodecyltrimethoxysilane11512.0
Heneicosafluorododecyltrichlorosilane1186.0
Data sourced from a comparative study on fluoroalkylsilane-modified surfaces. gelest.com

Advanced Analytical and Spectroscopic Methodologies in Research on Dichloro 3,3,3 Tri Fluoropropyl Silane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the analysis of Dichloro(3,3,3-trifluoropropyl)silane (B1466059) and its reactions. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ²⁹Si, provides a comprehensive toolkit for detailed molecular characterization.

¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for Elucidating Reaction Progress

The progress of reactions involving Dichloro(3,3,3-trifluoropropyl)silane, such as its synthesis via hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (B8785471), or its subsequent hydrolysis and polymerization, can be effectively monitored using multinuclear NMR spectroscopy. spectrabase.comorganicchemistrydata.org Each nucleus offers a unique window into the chemical changes occurring.

¹H NMR: Proton NMR is used to track the signals of the propyl chain. Changes in the chemical shifts and coupling constants of the methylene (B1212753) groups adjacent to the silicon atom can indicate the substitution of the chloro groups. For instance, in the starting material, the protons on the carbon adjacent to the silicon will have a characteristic chemical shift. Upon hydrolysis, the formation of Si-OH groups and subsequently Si-O-Si linkages will alter the electronic environment and thus the chemical shift of these protons. nih.govacs.org

¹³C NMR: Carbon NMR provides information on the carbon backbone of the molecule. The chemical shifts of the three distinct carbon atoms in the 3,3,3-trifluoropropyl group can be monitored to follow reactions. The carbon attached to the silicon is particularly sensitive to changes in the substituents on the silicon atom.

²⁹Si NMR: Silicon-29 NMR, although having a low natural abundance and sensitivity, provides direct information about the silicon environment. researchgate.netunige.ch The chemical shift of the ²⁹Si nucleus is highly dependent on the nature of the substituents attached to it. For Dichloro(3,3,3-trifluoropropyl)silane, a characteristic signal would be observed. During hydrolysis and condensation, the substitution of chlorine atoms with hydroxyl groups and then siloxane bridges (Si-O-Si) leads to significant changes in the ²⁹Si chemical shift, allowing for the identification of species such as T-structures (RSiX₃). researchgate.net

A hypothetical reaction of Dichloro(3,3,3-trifluoropropyl)silane with an alcohol (ROH) to form an alkoxysilane can be monitored by observing the disappearance of the starting material's NMR signals and the appearance of new signals corresponding to the product.

Table 1: Hypothetical NMR Data for Monitoring the Alcoholysis of Dichloro(3,3,3-trifluoropropyl)silane

NucleusStarting Material (Dichloro(3,3,3-trifluoropropyl)silane)Product (Dialkoxy(3,3,3-trifluoropropyl)silane)
¹H NMR Multiplets for -CH₂-CH₂-CF₃Shifted multiplets for -CH₂-CH₂-CF₃, new signals for -OR group
¹³C NMR Signals for -CH₂-, -CH₂-, -CF₃Shifted signals for the propyl chain, new signals for the alkoxy group
¹⁹F NMR Triplet for -CF₃Slightly shifted triplet for -CF₃
²⁹Si NMR Single resonanceNew single resonance at a different chemical shift

This table is illustrative. Actual chemical shifts would need to be determined experimentally.

Advanced NMR Techniques (e.g., 2D NMR) in Structural Assignment of Derivatives

For more complex derivatives of Dichloro(3,3,3-trifluoropropyl)silane, such as oligomers or polymers formed from its hydrolysis and condensation, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. spectrabase.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to establish proton-proton coupling networks, helping to assign the signals of the propyl chain in complex environments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum can definitively link the proton signals of the propyl chain to their corresponding carbon atoms, aiding in the complete assignment of the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons or the silicon atom, confirming the structure of derivatives.

For example, in a copolymer formed from Dichloro(3,3,3-trifluoropropyl)silane and another silane (B1218182) monomer, 2D NMR would be essential to determine the sequence and connectivity of the different monomer units.

Quantitative NMR in Reaction Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for identical reference standards for each analyte. ox.ac.uknih.gov This is particularly advantageous in research and development where new compounds are synthesized, and pure standards may not be available. The yield of a reaction producing a derivative of Dichloro(3,3,3-trifluoropropyl)silane can be accurately determined using qNMR. nih.gov

The method involves adding a known amount of an internal standard to the reaction mixture. The integral of a signal from the analyte is compared to the integral of a signal from the internal standard. Since the signal intensity is directly proportional to the number of nuclei, the concentration and thus the reaction yield can be calculated.

For fluorinated compounds, ¹⁹F qNMR is especially powerful due to its high sensitivity and the large chemical shift range, which often results in well-resolved signals with minimal background interference. nih.gov

Key steps for qNMR yield determination:

An inert compound with a known concentration and a simple NMR spectrum (e.g., a singlet) that does not overlap with analyte signals is chosen as the internal standard.

A precise amount of the internal standard is added to a known amount of the final reaction mixture.

The NMR spectrum (e.g., ¹H or ¹⁹F) is acquired under conditions that ensure accurate integration (e.g., long relaxation delays).

The yield is calculated using the following formula:

Yield (%) = [(I_analyte / N_analyte) * (M_std / W_std)] / [(I_std / N_std) * (M_analyte / W_initial)] * 100

Where:

I = Integral of the signal

N = Number of nuclei giving rise to the signal

M = Molar mass

W = Weight

analyte = The product of interest

std = The internal standard

W_initial = The initial weight of the limiting reactant

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is used to monitor chemical transformations of Dichloro(3,3,3-trifluoropropyl)silane. nih.gov

Identification of Functional Groups during Chemical Transformations

FTIR and Raman spectroscopy are complementary techniques that are sensitive to the vibrations of chemical bonds. By monitoring the appearance or disappearance of specific vibrational bands, one can follow the course of a reaction. For instance, during the hydrolysis of Dichloro(3,3,3-trifluoropropyl)silane, the following changes would be observed:

Disappearance of Si-Cl bands: The stretching vibrations of the Si-Cl bonds would decrease in intensity as they are replaced by Si-OH groups.

Appearance of Si-OH bands: A broad band corresponding to the O-H stretching vibration of the silanol (B1196071) (Si-OH) group would appear.

Appearance of Si-O-Si bands: As condensation proceeds, the characteristic stretching vibrations of siloxane (Si-O-Si) linkages would emerge and grow in intensity.

The C-F and C-H stretching and bending vibrations of the trifluoropropyl group serve as internal markers throughout the reaction.

Table 2: Characteristic Vibrational Frequencies for Monitoring Hydrolysis of a Chlorosilane

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Si-Cl Stretch450 - 650Raman, IR
Si-OH Stretch~3200-3700 (broad)IR
Si-O-Si Stretch~1000-1100IR
C-F Stretch~1100-1400IR
C-H Stretch~2850-3000IR, Raman

This table provides general ranges. Specific frequencies for Dichloro(3,3,3-trifluoropropyl)silane and its derivatives would need to be determined from experimental spectra. Data for related compounds like (3,3,3-trifluoropropyl)trimethoxysilane show characteristic CF₃ stretches around 1189, 1242, and 1018 cm⁻¹. researchgate.net

Monitoring Reaction Kinetics via In-Situ Vibrational Spectroscopy

Modern spectroscopic techniques allow for the real-time, in-situ monitoring of chemical reactions. nih.govmdpi.com By inserting a probe (e.g., an ATR-FTIR probe or a Raman probe) directly into the reaction vessel, spectra can be collected continuously as the reaction proceeds. nih.govfrontiersin.org This provides a wealth of kinetic data that is not available from traditional offline analysis of quenched aliquots.

For the study of Dichloro(3,3,3-trifluoropropyl)silane reactions, such as its polymerization, in-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. nih.gov By plotting the intensity of characteristic vibrational bands against time, reaction rates and rate constants can be determined. This approach is powerful for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in industrial applications. For example, the rate of disappearance of the Si-Cl band and the rate of appearance of the Si-O-Si band during a polymerization reaction could be simultaneously monitored to build a comprehensive kinetic model of the process.

Conformational Analysis through Spectroscopic Signatures

The rotational freedom around the carbon-carbon single bonds in the propyl chain of Dichloro(3,3,3-trifluoropropyl)silane allows for the existence of different spatial isomers, or conformers. The study of these conformers is critical as their relative populations can influence the compound's reactivity and physical properties. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, coupled with computational chemistry, is a primary tool for this analysis.

Research on the closely related compound, 3,3,3-trifluoropropyltrichlorosilane, provides a strong model for the conformational behavior of Dichloro(3,3,3-trifluoropropyl)silane. nih.gov Studies show the presence of at least two stable conformers in fluid phases: an anti conformer, where the trifluoromethyl group and the silane group are positioned opposite each other, and a gauche conformer, with a staggered arrangement. nih.gov By analyzing spectroscopic data at varying temperatures, the energetic differences between these conformers can be determined. For instance, as the temperature of a liquid sample is lowered, the equilibrium shifts toward the more stable conformer, resulting in predictable intensity changes in the Raman spectrum. nih.gov

In a typical analysis, IR and Raman spectra are recorded in various phases (gas, liquid, amorphous solid, and crystalline solid). The crystalline phase is presumed to consist of only the most stable conformer, allowing for its distinct spectral features to be identified. Bands present in the liquid or gas phase spectra that disappear upon crystallization are assigned to the less stable conformer. nih.gov Ab initio calculations are used to predict the vibrational frequencies for each conformer, which are then compared with experimental data to confirm the assignments. nih.gov

For example, the analysis of 3,3,3-trifluoropropyltrichlorosilane revealed that the anti conformer is more stable than the gauche conformer, with an experimental enthalpy difference (ΔH°) of approximately 6.1 kJ/mol in the liquid phase. nih.gov Similar principles apply to Dichloro(3,3,3-trifluoropropyl)silane, where specific vibrational modes, such as C-C stretches and CF3 deformations, would exhibit distinct frequencies for the anti and gauche forms.

Vibrational ModeConformerPredicted Frequency (cm⁻¹)Experimental Evidence
C-C Stretchanti~950Strong band in crystalline and fluid phases
C-C Stretchgauche~925Band disappears upon crystallization
Si-Cl Stretch (sym)anti~470Dominant peak in all phases
Si-Cl Stretch (sym)gauche~485Weaker shoulder in fluid phases
CF₃ Deformationanti~530Sharp band in crystalline phase
CF₃ Deformationgauche~545Band vanishes upon annealing of amorphous solid
Note: This table is illustrative, based on data for analogous compounds like 3,3,3-trifluoropropyltrichlorosilane. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful complementary tool. usgs.govscholaris.ca The chemical shifts of the fluorine nuclei can be sensitive to the local conformational environment, potentially allowing for the resolution and quantification of different conformers in solution. nih.gov

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is indispensable for probing the reaction pathways of Dichloro(3,3,3-trifluoropropyl)silane. It allows for the identification of transient intermediates and the structural characterization of final products.

Electron Ionization and Chemical Ionization Mass Spectrometry for Reaction Intermediates

When studying reactions such as hydrolysis or substitution involving Dichloro(3,3,3-trifluoropropyl)silane, identifying short-lived intermediates is key to understanding the mechanism. Electron Ionization (EI) and Chemical Ionization (CI) are two fundamental MS techniques used for this purpose.

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation. nih.gov While this can make it difficult to observe the molecular ion of an unstable intermediate, the resulting fragmentation pattern serves as a structural fingerprint that can be compared against spectral libraries or known fragmentation rules for organosilanes. nih.govresearchgate.netnist.gov For instance, the cleavage of a chlorine radical or the loss of the entire trifluoropropyl group are common fragmentation pathways for chlorosilanes.

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. wikipedia.orglibretexts.org This process imparts much less energy, resulting in minimal fragmentation and a high abundance of the protonated molecular ion, [M+H]⁺. libretexts.orgyoutube.com This is particularly valuable for confirming the molecular weight of a proposed reaction intermediate that would otherwise fragment completely under EI conditions.

TechniqueIonization ProcessKey Information ProvidedApplication to Intermediates
Electron Ionization (EI) High-energy electron impactStructural fingerprint via reproducible fragmentationIdentification of intermediates by characteristic fragment ions (e.g., loss of :CH₂, HCl)
Chemical Ionization (CI) Proton transfer from reagent gasMolecular weight from abundant [M+H]⁺ ionConfirmation of the mass of a proposed transient species with minimal fragmentation

High-Resolution Mass Spectrometry for Elemental Composition of Novel Compounds

When Dichloro(3,3,3-trifluoropropyl)silane is used to create novel materials, such as functionalized polymers or silsesquioxanes, confirming the elemental composition of the new compound is paramount. High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides this capability. nih.govnih.gov

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For example, a novel siloxane dimer formed from the hydrolysis of Dichloro(3,3,3-trifluoropropyl)silane could be definitively identified.

Elemental FormulaNominal MassExact Mass (Calculated)Required HRMS Accuracy
C₈H₁₂F₆OCl₂Si₂392391.9500< 5 ppm
C₁₃H₁₄F₆N₄O₂Si₂392392.0566< 5 ppm
C₁₅H₁₆F₆P₂OSi₂392392.0043< 5 ppm
Note: This table demonstrates how HRMS can distinguish between different potential formulas that have the same integer mass. The data is illustrative.

This technique is crucial for validating the synthesis of new compounds and ruling out alternative structures or impurities. researchgate.netmdpi.com

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, isolated, and then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing direct insight into the structure and connectivity of the precursor. nih.govresearchgate.netnih.gov

For Dichloro(3,3,3-trifluoropropyl)silane, the molecular ion or a major fragment ion could be selected and subjected to MS/MS analysis. The resulting product ion spectrum would reveal the relationships between fragments, confirming the structure. For example, fragmentation of the [M-Cl]⁺ ion would likely show the subsequent loss of the trifluoropropyl chain or an HCl molecule, confirming the initial structure. This detailed analysis helps build a complete picture of how the molecule behaves under energetic conditions, which is crucial for interpreting complex spectra from reaction mixtures. gre.ac.ukresearchgate.net

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Inferred Neutral Loss
211 [M]⁺Low175Cl
175 [M-Cl]⁺Medium139HCl
175 [M-Cl]⁺Medium79C₃H₄F₃• (radical)
139 [M-2Cl-H]⁺High111C₂H₄
Note: This table presents a hypothetical fragmentation pathway for Dichloro(3,3,3-trifluoropropyl)silane based on established principles of organosilane mass spectrometry.

Chromatographic Methods for Mixture Separation and Purity Assessment

Chromatography is essential for separating complex mixtures into their individual components, a necessary step for both analysis and purification in research involving Dichloro(3,3,3-trifluoropropyl)silane.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Reaction Product Analysis

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds. wasson-ece.com When coupled with a Mass Spectrometer (GC-MS), it becomes a formidable tool for analyzing the products of reactions involving Dichloro(3,3,3-trifluoropropyl)silane. diva-portal.orgrsc.orgpsu.edu

In a typical application, a sample from a reaction mixture is injected into the GC. The components of the mixture travel through a capillary column at different rates depending on their boiling points and interactions with the column's stationary phase, achieving separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

This allows for the positive identification of the desired product, unreacted starting materials, solvents, and any side products. researchgate.net The area of each peak in the resulting chromatogram is proportional to the concentration of that component, enabling the assessment of product yield and purity. dss.go.th This is particularly important in monitoring the progress of reactions like hydrosilylation or the synthesis of siloxane-based polymers. acs.org Unexpected peaks in the chromatogram can be investigated using their mass spectra to identify byproducts, providing crucial feedback for optimizing reaction conditions. wiley.com

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity Assessment
4.2Solvent (e.g., Toluene)91, 92-
7.8Dichloro(3,3,3-trifluoropropyl)silane175, 139, 79Unreacted starting material
12.5Main Product[M]⁺, [M-Cl]⁺, etc.95% (by peak area)
13.1Byproduct (e.g., Dimer)Higher M⁺, characteristic fragments3% (by peak area)
Note: This table provides an example of data obtained from a GC-MS analysis of a hypothetical reaction mixture.

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual components within complex mixtures containing Dichloro(3,3,3-trifluoropropyl)silane. The versatility of HPLC allows for the analysis of this organosilane in various matrices, which may include reaction byproducts, starting material residues, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most prevalent mode employed for the separation of moderately polar to non-polar compounds like Dichloro(3,3,3-trifluoropropyl)silane. wikipedia.orgyoutube.com

In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For Dichloro(3,3,3-trifluoropropyl)silane and related impurities, a C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) column is frequently utilized. wikipedia.orgsorbtech.com The choice of the stationary phase is critical and can influence the resolution and selectivity of the separation. The trifluoropropyl group in the target molecule imparts a degree of hydrophobicity, making it well-suited for retention on such columns. nih.gov

The composition of the mobile phase is a key parameter that is optimized to achieve the desired separation. A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. youtube.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. nih.gov To improve peak shape and reproducibility, especially for silane compounds that can interact with residual silanol groups on the silica support, an acidifier like trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase in low concentrations. sielc.comsielc.com

The following interactive data table outlines a representative set of conditions for the HPLC analysis of a mixture containing Dichloro(3,3,3-trifluoropropyl)silane.

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a non-polar stationary phase for effective retention of the hydrophobic trifluoropropyl moiety.
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier in RP-HPLC. TFA is used to suppress the ionization of silanol groups and improve peak symmetry. sielc.com
Elution ModeGradientAllows for the separation of compounds with varying polarities that may be present in a complex mixture.
Flow Rate1.0 mL/minA standard flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency.
Column Temperature35 °CElevated temperatures can improve separation efficiency by reducing mobile phase viscosity and enhancing mass transfer. nih.gov
DetectionUV at 210 nm or Evaporative Light Scattering Detector (ELSD)The silane itself lacks a strong chromophore for UV detection at higher wavelengths; however, UV at low wavelengths or ELSD can be effective.
Injection Volume10 µLA typical injection volume for analytical HPLC.

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of Dichloro(3,3,3-trifluoropropyl)silane from synthesis reaction mixtures or for the separation of valuable byproducts. rssl.comnews-medical.net The primary goal of preparative chromatography is to obtain a sufficient quantity of a purified compound for further research, characterization, or application, in contrast to analytical chromatography which focuses on identification and quantification. news-medical.net The principles of analytical HPLC are directly scalable to preparative applications, with the main differences being the dimensions of the column, the sample load, and the collection of fractions. rssl.com

For the isolation of Dichloro(3,3,3-trifluoropropyl)silane, a larger-diameter preparative column packed with the same stationary phase material as used in the analytical method development (e.g., C18 or C8 silica) is employed. sorbtech.com The increased column size allows for the loading of significantly larger sample volumes. The objective is to maximize throughput while maintaining adequate resolution between the target compound and its impurities. rssl.com

The mobile phase composition and gradient profile developed at the analytical scale are often adapted for the preparative scale. However, some modifications may be necessary to optimize the separation for higher concentrations and to facilitate the removal of the solvent from the collected fractions. For instance, more volatile mobile phase components may be preferred.

A critical aspect of preparative chromatography is the detection and fraction collection process. A detector, often a UV-Vis detector, monitors the eluent, and a fraction collector is programmed to collect the eluting peaks corresponding to the desired compound. welch-us.com The purity of the collected fractions is then typically verified using analytical HPLC.

The table below provides a representative set of parameters for the preparative chromatographic purification of Dichloro(3,3,3-trifluoropropyl)silane.

ParameterConditionRationale
ColumnPreparative Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm particle size)Larger column dimensions accommodate higher sample loads for purification. sorbtech.com
Mobile PhaseA: Water B: AcetonitrileA simple binary mobile phase is often preferred for ease of solvent removal post-purification.
Elution ModeIsocratic or Step GradientSimplifies the process and can reduce solvent consumption compared to a linear gradient.
Flow Rate20 mL/minHigher flow rates are used to reduce run times with larger columns.
Sample LoadingDependent on the separation difficulty and column capacity, typically in the milligram to gram range.The goal is to maximize the amount of purified product per run. rssl.com
DetectionUV at 210 nmMonitors the elution of compounds to guide fraction collection.
Fraction CollectionAutomated fraction collector triggered by detector signal (peak-based) or time.Ensures the efficient collection of the target compound. welch-us.com

Computational and Theoretical Investigations of Dichloro 3,3,3 Tri Fluoropropyl Silane and Its Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of organosilicon compounds like Dichloro(3,3,3-trifluoropropyl)silane (B1466059). These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Bond Energies and Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Dichloro(3,3,3-trifluoropropyl)silane, DFT studies are instrumental in determining optimized molecular geometries, bond lengths, bond angles, and the energies associated with chemical bonds. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group significantly influences the electronic environment of the silicon atom, affecting the polarity and strength of the Si-Cl and Si-C bonds.

DFT calculations can predict that the Si-Cl bonds in Dichloro(3,3,3-trifluoropropyl)silane are highly reactive, which is a key factor in its utility as a monomer for polymerization. The calculated bond dissociation energies (BDEs) provide a quantitative measure of the bond strengths within the molecule. For instance, the BDE of the Si-Cl bond is expected to be lower than that of the Si-C or C-F bonds, indicating its preferential cleavage during chemical reactions.

Below is an illustrative data table of calculated bond lengths and energies for Dichloro(3,3,3-trifluoropropyl)silane, typical of what would be obtained from a DFT study at a common level of theory (e.g., B3LYP/6-31G(d)).

BondCalculated Bond Length (Å)Calculated Bond Dissociation Energy (kcal/mol)
Si-Cl2.0690
Si-C1.88110
C-F1.35116
C-C1.5485

Note: The data in this table is illustrative and representative of values for similar fluorinated organosilanes.

These computational findings are crucial for understanding the molecule's stability and reactivity, guiding its application in materials science.

Ab Initio Calculations of Reaction Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study reaction mechanisms involving Dichloro(3,3,3-trifluoropropyl)silane. A primary reaction of interest is its hydrolysis, a key step in the formation of polysiloxanes. During hydrolysis, the chlorine atoms are replaced by hydroxyl groups, followed by condensation reactions.

Ab initio methods can map out the potential energy surface of the hydrolysis reaction, identifying the transition state structures and calculating their corresponding energy barriers. For instance, the hydrolysis of a Si-Cl bond is proposed to proceed through a pentacoordinate silicon intermediate. wikipedia.org The energy barrier for this process is a critical parameter that dictates the reaction rate. The presence of the trifluoropropyl group can influence this barrier; its electron-withdrawing nature may stabilize the transition state, thereby accelerating the hydrolysis rate compared to non-fluorinated analogues.

A representative reaction coordinate diagram derived from ab initio calculations for the first step of hydrolysis is shown below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (Si-Cl + H₂O)0
2Transition State+15
3Products (Si-OH + HCl)-5

Note: The data in this table is illustrative and based on general mechanisms for chlorosilane hydrolysis.

Understanding these transition states is vital for controlling the polymerization process and tailoring the properties of the resulting materials.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic properties of Dichloro(3,3,3-trifluoropropyl)silane, which aids in its experimental characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used.

DFT calculations can accurately predict the chemical shifts for ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy. researchgate.netnih.govnih.gov The predicted spectra serve as a powerful tool for confirming the molecular structure and purity of the compound. The ¹⁹F NMR spectrum is particularly important for fluorinated compounds, and its prediction can help in assigning the fluorine signals. rsc.org

Similarly, the vibrational frequencies from IR spectroscopy can be calculated. These frequencies correspond to the stretching and bending modes of the various bonds in the molecule. The calculated IR spectrum can be compared with experimental data to confirm the presence of specific functional groups, such as the C-F and Si-Cl bonds.

An example of predicted NMR chemical shifts and IR vibrational frequencies is provided in the table below.

Nucleus/BondPredicted NMR Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)
¹H (CH₂)2.1-
¹³C (CF₃)124-
¹⁹F (CF₃)-65-
²⁹Si15-
C-F Stretch-1100-1350
Si-Cl Stretch-450-650

Note: The data in this table is illustrative. NMR shifts are relative to standard references (TMS for ¹H, ¹³C, ²⁹Si; CFCl₃ for ¹⁹F).

Molecular Dynamics Simulations of Polymerization and Condensation Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as polymerization and the resulting material properties. vt.edunsf.govrsc.org

Simulating Oligomer and Polymer Formation from Dichloro(3,3,3-tri-fluoropropyl)silane

MD simulations can model the initial stages of polymerization of Dichloro(3,3,3-trifluoropropyl)silane, typically initiated by hydrolysis and subsequent condensation reactions. By simulating a system containing multiple monomers and water molecules, it is possible to observe the formation of silanol (B1196071) intermediates and their condensation into siloxane (Si-O-Si) bonds, leading to the growth of oligomers and eventually polymers. vt.edu

These simulations can track the trajectories of individual atoms over time, providing a detailed picture of the reaction dynamics. They can help in understanding how factors such as temperature, concentration, and the presence of catalysts influence the rate of polymerization and the structure of the resulting polymer chains. For example, simulations can reveal the tendency for linear chain extension versus cyclic oligomer formation.

Understanding Intermolecular Interactions in Derived Materials

The properties of polymers derived from Dichloro(3,3,3-trifluoropropyl)silane are largely determined by the intermolecular interactions between the polymer chains. libretexts.org MD simulations are particularly well-suited for studying these interactions. The trifluoropropyl groups introduce strong dipole moments, leading to significant dipole-dipole interactions between chains. Additionally, van der Waals forces play a crucial role. libretexts.org

MD simulations can quantify the strength of these interactions and analyze how they influence the polymer's bulk properties, such as its glass transition temperature, mechanical strength, and surface energy. The fluorinated side chains are expected to lead to low surface energy, a desirable property for applications such as hydrophobic coatings. acs.orgnih.gov By simulating the polymer melt or a solid amorphous state, researchers can gain a molecular-level understanding of the structure-property relationships in these materials. mdpi.comrsc.org

The table below summarizes the key intermolecular interactions in polymers derived from Dichloro(3,3,3-trifluoropropyl)silane and their expected influence on material properties.

Interaction TypeContributing GroupsExpected Impact on Polymer Properties
Dipole-DipoleC-F, Si-OIncreased chain stiffness, higher glass transition temperature
Van der WaalsEntire polymer chainCohesion, influences density and mechanical strength
Hydrogen Bonding (if residual Si-OH)Si-OHCan act as cross-linking points, affecting mechanical properties

Computational Prediction of Polymerization Mechanisms

The polymerization of dichlorosilanes, such as dichloro(3,3,3-trifluoropropyl)silane, is a complex process that can be elucidated through computational modeling. These theoretical studies provide insights into reaction kinetics, mechanisms, and the structure of the resulting polymers, which are often challenging to determine experimentally.

Computational approaches, such as those combining kinetic Monte Carlo and molecular dynamics simulations, can predict the three-dimensional network formation during the polymerization of organosilane precursors. nih.gov This allows for the investigation of how factors like intermolecular and intramolecular reactivity, diffusivity, and segmental compositions influence the final polymer structure. nih.gov

For dichlorosilanes, a key polymerization pathway is hydrolysis followed by condensation. Computational chemistry can model these steps in detail. The initial hydrolysis of the Si-Cl bonds to form silanols (Si-OH) is a crucial step. The subsequent condensation of these silanols to form siloxane (Si-O-Si) linkages is what leads to the formation of polysiloxane chains and networks.

Theoretical models can predict the reaction energy barriers and transition states for these reactions. For instance, Density Functional Theory (DFT) can be used to calculate the potential energy surfaces for the hydrolysis and condensation reactions of dichloro(3,3,3-trifluoropropyl)silane. This would reveal the most likely reaction pathways and the influence of the trifluoropropyl group on the reaction rates.

A hypothetical reaction scheme for the polymerization of dichloro(3,3,3-trifluoropropyl)silane is presented below:

Hydrolysis: CF₃CH₂CH₂SiCl₂ + 2H₂O → CF₃CH₂CH₂Si(OH)₂ + 2HCl

Condensation: n CF₃CH₂CH₂Si(OH)₂ → [-Si(CF₃CH₂CH₂)(OH)-O-]n + nH₂O or 2 CF₃CH₂CH₂Si(OH)₂ → (HO)(CF₃CH₂CH₂)Si-O-Si(CF₃CH₂CH₂)(OH) + H₂O

Computational studies on similar systems, like the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane, have demonstrated the utility of these methods in understanding polymerization kinetics and suppressing side reactions to achieve polymers with desired molecular weights and narrow distributions. epa.gov

A simplified data table illustrating the type of information that can be obtained from computational predictions of polymerization steps is shown below. The values are representative and would be determined through specific DFT calculations for dichloro(3,3,3-trifluoropropyl)silane.

Reaction Step Reactants Products Calculated Activation Energy (kJ/mol)
Hydrolysis (First Cl)CF₃CH₂CH₂SiCl₂ + H₂OCF₃CH₂CH₂Si(OH)Cl + HCl45
Hydrolysis (Second Cl)CF₃CH₂CH₂Si(OH)Cl + H₂OCF₃CH₂CH₂Si(OH)₂ + HCl35
Dimerization2 CF₃CH₂CH₂Si(OH)₂(HO)(CF₃CH₂CH₂)Si-O-Si(CF₃CH₂CH₂)(OH) + H₂O60

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing structure-reactivity relationships, providing a theoretical framework to understand and predict the chemical behavior of molecules like dichloro(3,3,3-trifluoropropyl)silane.

The trifluoropropyl group (CF₃CH₂CH₂-) has a significant electronic effect on the silicon atom, which can be quantified through computational analysis. The highly electronegative fluorine atoms induce a strong electron-withdrawing effect, which is transmitted through the propyl chain to the silicon center. This inductive effect makes the silicon atom more electrophilic and, therefore, more susceptible to nucleophilic attack.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the silicon and chlorine atoms. It is expected that the partial positive charge on the silicon atom in dichloro(3,3,3-trifluoropropyl)silane would be higher compared to a non-fluorinated analogue like dichloropropylsilane. This increased electrophilicity enhances the reactivity of the Si-Cl bonds towards hydrolysis and other nucleophilic substitution reactions.

Furthermore, the trifluoropropyl group can influence the stability of reaction intermediates and transition states. For example, in a substitution reaction, the electron-withdrawing nature of the substituent can stabilize a negatively charged transition state, thereby lowering the activation energy of the reaction.

A comparative table of calculated properties for dichloro(3,3,3-trifluoropropyl)silane and a non-fluorinated analogue, derived from hypothetical DFT calculations, is presented below to illustrate these effects.

Compound Calculated Mulliken Charge on Si Calculated Si-Cl Bond Length (Å) Calculated LUMO Energy (eV)
Dichloro(3,3,3-trifluoropropyl)silane+1.82.06-2.5
Dichloropropylsilane+1.52.08-1.8

Computational chemistry allows for the prediction of the reactivity of dichloro(3,3,3-trifluoropropyl)silane towards a wide range of reagents. By calculating reaction energies and activation barriers, the feasibility and outcome of various reactions can be assessed. catalysis.blog

For instance, the reaction with nucleophiles is a key aspect of the chemistry of dichlorosilanes. Computational models can predict the reaction pathways for reactions with common nucleophiles such as water, alcohols, and amines. osti.gov These calculations can help in understanding the mechanism of these reactions, whether they proceed through an SN2-type mechanism or involve the formation of a five-coordinate silicon intermediate.

The table below provides a hypothetical summary of predicted reaction outcomes for dichloro(3,3,3-trifluoropropyl)silane with different reagents, based on computational analysis.

Reagent Predicted Primary Product Predicted Reaction Type Hypothetical Reaction Enthalpy (kJ/mol)
WaterCF₃CH₂CH₂Si(OH)₂Hydrolysis-80
MethanolCF₃CH₂CH₂Si(OCH₃)₂Alcoholysis-70
AmmoniaCF₃CH₂CH₂Si(NH₂)₂Aminolysis-95
Grignard Reagent (e.g., CH₃MgBr)CF₃CH₂CH₂Si(CH₃)₂Alkylation-120

Computational screening is a powerful tool for the rational design of novel derivatives of dichloro(3,3,3-trifluoropropyl)silane with tailored properties. nih.gov By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, promising candidates for synthesis can be identified.

For example, one could computationally screen a library of derivatives where the trifluoropropyl group is replaced by other fluorinated alkyl chains of varying lengths or branching patterns. The goal of such a screening could be to optimize properties like hydrolytic stability, thermal stability, or adhesion to specific substrates. nih.gov

A hypothetical computational screening workflow for designing novel derivatives could involve the following steps:

Define a virtual library of candidate structures: This could include variations in the alkyl chain, the number and position of fluorine atoms, and the introduction of other functional groups.

Calculate key properties for each candidate: These properties could include electronic properties (e.g., HOMO/LUMO energies, partial charges), structural parameters (e.g., bond lengths, bond angles), and reactivity descriptors.

Rank the candidates based on desired properties: This allows for the identification of the most promising derivatives for further experimental investigation.

The following table presents a hypothetical example of a computational screening of dichloro(3,3,3-trifluoropropyl)silane derivatives with modified alkyl chains.

Derivative Modification Predicted Property of Interest (e.g., Hydrolytic Stability Index)
Derivative 1CF₃(CF₂)₂CH₂CH₂SiCl₂1.2
Derivative 2(CF₃)₂CHCH₂SiCl₂0.9
Derivative 3CF₃CH₂CF₂CH₂SiCl₂1.5

Sustainability and Green Chemistry Perspectives in Dichloro 3,3,3 Tri Fluoropropyl Silane Chemistry

Eco-Friendly Synthetic Routes

The development of environmentally benign synthetic methodologies for Dichloro(3,3,3-trifluoropropyl)silane (B1466059) is a key area of research. This involves exploring solvent-free reaction conditions, utilizing renewable resources, and improving catalytic efficiency to minimize energy consumption and waste generation.

The primary industrial route to Dichloro(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with dichlorosilane (B8785471). Traditionally, this reaction has been carried out in the presence of organic solvents. However, to align with green chemistry principles, there is a significant push towards solvent-free or reduced-solvent synthesis methods.

Solvent-free hydrosilylation offers several advantages, including reduced waste, lower costs associated with solvent purchase and disposal, and simplified product purification. Research has demonstrated the feasibility of conducting the hydrosilylation of fluorinated olefins under solvent-free conditions. acs.org For instance, initial experiments on the hydrosilylation of hexafluorobutenes have been successfully conducted in glass ampoules with a stoichiometric mixture of the reactants at elevated temperatures without any solvent. acs.org

Recent advancements in catalyst design have also facilitated solvent-free hydrosilylation. For example, a highly-active, graphene-supported platinum catalyst has shown exceptional catalytic activity and stability in the solventless hydrosilylation of various olefins. rsc.org While not specifically tested on the synthesis of Dichloro(3,3,3-trifluoropropyl)silane, these findings suggest a strong potential for adapting such catalytic systems for its solvent-free production.

A rhodium-based catalyst has also been shown to effectively catalyze the hydrosilylation of alkenes and alkynes in the absence of a solvent. researchgate.net

Table 1: Comparison of Solvent-Based vs. Solvent-Free Hydrosilylation

Parameter Solvent-Based Hydrosilylation Solvent-Free Hydrosilylation
Environmental Impact Higher, due to VOC emissions and solvent waste. Lower, with no solvent-related waste.
Process Complexity More complex, requires solvent handling and removal steps. Simpler, with direct reaction of neat reagents.
Cost Higher, due to solvent purchase and disposal costs. Lower, with no solvent-related expenses.
Safety Increased fire and toxicity hazards associated with solvents. Reduced hazards in the absence of flammable/toxic solvents.

| Product Purification | May require additional steps to remove solvent residues. | Generally simpler purification. |

Currently, 3,3,3-trifluoropropene is primarily produced from petrochemical sources. For instance, it can be prepared by reacting 1,1,1,3-tetrachloropropane (B89638) with hydrogen fluoride. google.com There is growing interest in developing bio-based routes to key chemical intermediates. While direct renewable routes to 3,3,3-trifluoropropene are not yet commercially established, research into converting biomass into fluorinated building blocks is an active area. For example, bio-based succinic acid or other platform chemicals could potentially be converted to fluorinated propenes through a series of chemical transformations, although this remains a long-term research goal.

The production of dichlorosilane is also energy-intensive and relies on metallurgical-grade silicon. Green chemistry approaches are being explored to produce silicon compounds more sustainably, for instance, through the direct synthesis from silica (B1680970) and a reducing agent, potentially derived from biomass.

The hydrosilylation reaction for producing Dichloro(3,3,3-trifluoropropyl)silane is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nist.gov While highly effective, the high cost and toxicity of platinum necessitate the development of more efficient and recyclable catalytic systems.

Research has focused on several areas to improve catalytic efficiency:

Highly Active Catalysts: The development of catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing costs and environmental impact. For example, a graphene-supported platinum catalyst has demonstrated a TOF of 4.8 × 10⁶ h⁻¹ for the hydrosilylation of 1-octene. rsc.orgrsc.org

Alternative Metal Catalysts: While platinum remains the industry standard, research has explored the use of other metals like rhodium. nih.gov Rhodium catalysts have shown high selectivity in the hydrosilylation of similar chlorinated olefins. nih.gov

Latent Catalysts: The development of "slow-release" precatalysts can offer better control over the reaction, especially in industrial settings like injection molding. These catalysts are inactive at room temperature and become highly active upon heating, preventing premature reactions. semanticscholar.org

Table 2: Performance of Various Catalysts in Hydrosilylation Reactions

Catalyst Substrates Conditions Yield/Conversion Selectivity Reference
H₂PtCl₆ Hexafluorobutene and various silanes Solvent-free, 120 °C, 24 h Low to moderate Complex mixture acs.org
(Ph₃P)₃RhCl Hexafluorobutene and various silanes Solvent-free, 120 °C, 24 h Moderate to high Adducts and hydrodefluorination products acs.org
Pt-GNP 1-octene and MD'M Solvent-free, 40 °C, 30 min Quantitative Desired isomer rsc.org

| [Rh(μ-Cl)(dppbzF)]₂ | Allyl chloride and HSiCl₃ | 60 °C, 20 h | >95% | >99% for trichloro(3-chloropropyl)silane | nih.gov |

Waste Minimization and By-product Management

A crucial aspect of greening the synthesis of Dichloro(3,3,3-trifluoropropyl)silane is the effective management of waste streams and the minimization of by-products.

The primary by-products in the hydrosilylation of 3,3,3-trifluoropropene can include isomers of the desired product and products of side reactions such as olefin isomerization. The choice of catalyst and reaction conditions plays a significant role in controlling the selectivity of the reaction and minimizing the formation of these unwanted by-products. For instance, palladium catalysts have been shown to yield α-adducts, while platinum and rhodium catalysts favor the formation of β-adducts in the hydrosilylation of 3,3,3-trifluoropropene. acs.org

Another source of waste is the catalyst itself. Homogeneous catalysts are often difficult to separate from the product, leading to contamination and loss of the precious metal. The development of heterogeneous catalysts or methods for efficient catalyst recovery is therefore a key strategy for waste reduction.

Life Cycle Assessment (LCA) is a valuable tool for identifying environmental hotspots in a chemical process and guiding efforts to reduce waste. semanticscholar.orgupc.edu A cradle-to-gate LCA of the Dichloro(3,3,3-trifluoropropyl)silane production process would quantify resource consumption, energy use, and emissions, allowing for a systematic approach to waste minimization. mdpi.com

The economic and environmental cost of platinum catalysts makes their recycling and recovery a high priority. Several methods are being developed and implemented for this purpose.

Electrochemical Recycling: A novel method for recycling homogeneous platinum catalysts from nonpolar hydrosilylation media has been developed. This technique uses a redox-active electrosorbent to capture the platinum catalyst, which can then be released into a fresh batch of reactants. This method has shown a high recovery of the catalyst's activity. acs.orgnih.gov Researchers have achieved nearly 100% retention of catalyst activity and close to 90% release efficiency. illinois.edu

Heterogeneous Catalysis: The use of supported catalysts, such as platinum on graphene or other solid supports, simplifies the recovery process. rsc.org These catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches.

Fluorous Biphasic Catalysis: This technique involves using a fluorous version of the catalyst that is soluble in a fluorous solvent. After the reaction, the fluorous phase containing the catalyst can be easily separated from the organic product phase. This method has been successfully applied to the recycling of rhodium-based hydrosilylation catalysts. nih.gov

Recovery from Spent Catalysts: For catalysts that cannot be easily recycled in-situ, methods for recovering platinum from spent industrial catalysts are available. These often involve leaching the platinum from the catalyst support using strong acids or other reagents. researchgate.netgoogle.com

Table 3: Overview of Catalyst Recycling and Recovery Methods

Method Description Advantages Disadvantages Reference
Electrochemical Recycling Uses a redox-active polymer to capture and release the catalyst. High recovery of catalyst activity, applicable to nonpolar media. Requires specialized electrochemical equipment. acs.orgnih.govillinois.edu
Heterogeneous Catalysis Catalyst is immobilized on a solid support. Easy separation of catalyst from product, potential for continuous flow reactors. May have lower activity or be prone to leaching compared to homogeneous catalysts. rsc.org
Fluorous Biphasic Catalysis Utilizes a fluorous catalyst soluble in a separate fluorous phase. Efficient separation and recycling of the catalyst. Requires the use of expensive fluorous solvents and ligands. nih.gov

| Hydrometallurgical Recovery | Leaching of platinum from spent catalysts using aqueous solutions. | High recovery yields of platinum from waste streams. | Involves the use of strong acids and other hazardous reagents. | researchgate.netgoogle.com |

Energy Efficiency in Production Processes

The production of specialty chemicals such as Dichloro(3,3,3-tri-fluoropropyl)silane is an energy-intensive process. Consequently, enhancing energy efficiency is a critical aspect of promoting sustainability and green chemistry. By focusing on the optimization of reaction conditions and embracing sustainable process design, significant reductions in energy consumption can be achieved, leading to both environmental and economic benefits.

Optimization of Reaction Conditions for Lower Energy Consumption

The primary industrial route to synthesizing Dichloro(3,3,3-tri-fluoropropyl)silane is through the hydrosilylation of 3,3,3-trifluoropropene with dichlorosilane (H2SiCl2) or a related chlorosilane. This reaction is typically catalyzed by transition metal complexes. The energy input required for this process is heavily influenced by the chosen reaction conditions, including temperature, pressure, and the nature of the catalyst. Optimizing these parameters is a key strategy for minimizing energy consumption.

Research into the hydrosilylation of olefins has demonstrated that catalyst selection plays a pivotal role in reaction efficiency. Traditional platinum-based catalysts, such as Speier's catalyst (H2PtCl6), have been widely used but often require elevated temperatures to achieve satisfactory reaction rates and yields. More recent developments have focused on alternative catalysts that can operate under milder conditions, thereby reducing the energy demand of the process. For instance, rhodium-based catalysts have been shown to exhibit high activity and selectivity in the hydrosilylation of similar chlorinated olefins, achieving high turnover numbers at lower temperatures compared to conventional platinum catalysts. scbt.comyoutube.com

The optimization of reaction conditions extends beyond catalyst choice. Lowering the reaction temperature directly reduces the energy required for heating the reactor. Similarly, operating at or near atmospheric pressure, when feasible, eliminates the energy costs associated with high-pressure equipment. The solvent used in the reaction can also impact energy consumption, as energy is required for solvent heating and subsequent removal and recovery. The ideal scenario from an energy efficiency perspective is a solvent-free reaction, or the use of a solvent that is easily recoverable.

Below is a data table illustrating the potential impact of optimizing reaction conditions on energy consumption in the synthesis of Dichloro(3,3,3-tri-fluoropropyl)silane.

ParameterConventional ConditionsOptimized ConditionsImpact on Energy Consumption
Catalyst Platinum-based (e.g., Speier's)High-activity Rhodium or Palladium complexLower activation energy, enabling lower reaction temperatures and shorter reaction times.
Temperature 100-150°C60-100°CSignificant reduction in heating requirements.
Pressure Elevated PressureAtmospheric PressureElimination of energy-intensive compression steps.
Reaction Time 8-12 hours2-6 hoursReduced energy use for prolonged heating and agitation.
Solvent Toluene or other high-boiling point solventSolvent-free or low-boiling point solventReduced energy for solvent recovery and purification.

This table is illustrative and represents potential optimizations based on general principles of hydrosilylation reactions.

Sustainable Process Design for Dichloro(3,3,3-tri-fluoropropyl)silane Production

Beyond optimizing individual reaction parameters, a holistic approach to process design is essential for achieving substantial gains in energy efficiency. Sustainable process design incorporates principles of process intensification, waste heat recovery, and the use of continuous manufacturing technologies to create a more energy-efficient and environmentally benign production system.

Process Intensification: This involves the development of innovative reactors and processing techniques that offer significant improvements over conventional batch reactors. For the production of Dichloro(3,3,3-tri-fluoropropyl)silane, employing a continuous flow reactor system can lead to enhanced heat and mass transfer, resulting in better reaction control, higher yields, and reduced energy consumption per unit of product. The smaller reactor volumes in continuous systems also minimize the energy required for heating and mixing.

Continuous Separation: Integrating continuous separation techniques, such as reactive distillation, can further enhance energy efficiency. In a reactive distillation column, the reaction and separation of products occur simultaneously in the same unit. This can be particularly advantageous for equilibrium-limited reactions, as the continuous removal of the product can drive the reaction towards completion at lower temperatures. While specific applications for Dichloro(3,3,3-tri-fluoropropyl)silane are not widely documented, the principles of reactive distillation are applicable to silane (B1218182) production processes in general.

The following table compares a traditional batch production process with a conceptual sustainable process design for Dichloro(3,3,3-tri-fluoropropyl)silane.

Process AspectTraditional Batch ProcessSustainable Process DesignEnergy Efficiency Improvement
Reactor Type Large Batch ReactorContinuous Flow ReactorImproved heat and mass transfer, reduced heating volume.
Heat Management External cooling to dissipate reaction heatIntegrated waste heat recovery system to preheat reactantsSignificant reduction in external heating and cooling duties. sigmathermal.comyoutube.com
Separation Post-reaction batch distillationContinuous distillation or reactive distillationLower energy consumption for purification.
Process Control Manual or semi-automatedFully automated with advanced process controlTighter control over reaction parameters, minimizing energy waste.
Overall Footprint Large physical footprintSmaller, more compact process equipmentReduced energy losses to the environment.

This table presents a conceptual comparison based on established principles of sustainable chemical engineering.

By adopting these strategies, the production of Dichloro(3,3,3-tri-fluoropropyl)silane can be made significantly more energy-efficient, aligning the manufacturing process with the principles of green chemistry and contributing to a more sustainable chemical industry.

Q & A

Q. What are the established synthetic routes for Dichloro (3,3,3-trifluoropropyl) silane, and how do reaction conditions influence yield?

The primary synthetic method involves hydrosilation of dichloromethylsilane with 3,3,3-trifluoropropylene under catalytic conditions (e.g., platinum-based catalysts). Yield optimization requires precise control of stoichiometry, temperature (typically 80–120°C), and inert atmosphere to prevent side reactions like oligomerization. Post-synthesis purification via fractional distillation is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 29Si^{29}\text{Si} NMR are essential for verifying fluoropropyl and silane bonding.
  • FTIR : Confirms Si-Cl (450–550 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches.
  • GC-MS : Identifies volatile impurities and quantifies purity (>98% for research-grade material) .

Q. How is Dichloro (3,3,3-trifluoropropyl) silane utilized in polymer science, particularly in silicone-based materials?

This compound serves as a comonomer in poly(trifluoropropylmethylsiloxane) synthesis, imparting hydrophobicity, chemical resistance, and thermal stability. Co-polymerization with dimethylsiloxanes enhances material flexibility while retaining fluorinated properties .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported reaction kinetics for hydrosilation involving fluorinated alkenes?

Discrepancies in rate constants often arise from solvent polarity, catalyst loading, or trace moisture. A systematic approach includes:

  • Controlled Replicate Studies : Isolate variables (e.g., solvent, catalyst batch).
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Density functional theory (DFT) predicts transition states and validates experimental data .

Q. How can researchers optimize solvent selection and process parameters for scaling laboratory-scale synthesis?

Employ a design of experiments (DoE) framework:

  • Solvent Screening : Compare polar aprotic (e.g., THF) vs. non-polar (e.g., toluene) solvents for solubility and reactivity.
  • Kinetic Profiling : Use calorimetry to identify exothermic peaks and optimize temperature ramping.
  • Catalyst Recycling : Evaluate platinum recovery efficiency via ICP-MS to reduce costs .

Q. What strategies mitigate challenges in synthesizing high-purity Dichloro (3,3,3-trifluoropropyl) silane for surface modification applications?

  • Distillation under Reduced Pressure : Minimizes thermal decomposition (boiling point: ~192°C at atmospheric pressure).
  • Silica Gel Chromatography : Removes residual chlorinated byproducts.
  • Stability Testing : Monitor hydrolytic degradation in controlled humidity environments .

Q. How can computational tools like COMSOL Multiphysics enhance the design of fluorosilane-based coatings?

  • Multiphysics Modeling : Simulate fluid dynamics and surface tension effects during coating deposition.
  • AI-Driven Optimization : Train neural networks on experimental datasets to predict optimal curing times and thickness .

Emerging Research Directions

Q. What novel applications exist for Dichloro (3,3,3-trifluoropropyl) silane in nanotechnology or biomaterials?

  • Nanoparticle Functionalization : Fluorosilane-modified nanoparticles exhibit enhanced dispersion in hydrophobic matrices.
  • Biointerface Engineering : Investigate antifouling properties in marine coatings or medical implants via controlled surface grafting .

Q. How do structural modifications (e.g., varying fluorinated alkyl chain length) impact interfacial properties?

Compare with analogs like Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (CAS 78560-45-9):

  • Contact Angle Analysis : Longer perfluoro chains increase hydrophobicity (e.g., >110° for C8 chains).
  • Thermal Gravimetry (TGA) : Assess degradation thresholds for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.